Methyl-d3 triflate

Description

Contextual Significance of Deuterated Methylating Reagents in Chemical Science

Deuterated reagents, in general, play a crucial role in modern chemical science. The introduction of deuterium (B1214612) into molecules allows for the creation of isotopically labeled compounds. These labeled molecules are instrumental in a wide array of studies, including the elucidation of reaction mechanisms, investigation of metabolic pathways, and analysis of drug interactions. clearsynth.com The slightly higher mass and altered vibrational properties of deuterium compared to hydrogen provide a powerful handle for scientists to track the fate of specific atoms throughout a chemical or biological process. clearsynth.com

The use of deuterated compounds is particularly significant in:

Mechanistic Studies: By tracking the position of deuterium atoms in reaction products, chemists can gain invaluable insights into reaction kinetics and the pathways of chemical transformations. simsonpharma.com

Pharmaceutical Development: Incorporating deuterium can alter the metabolic profile of a drug, often leading to an improved biological half-life and prolonged therapeutic action. researchgate.net This is due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, which can slow down metabolic processes. researchgate.netnih.gov The first FDA-approved deuterated drug, deutetrabenazine, exemplifies the therapeutic potential of this strategy. researchgate.net

Analytical Chemistry: Deuterated compounds are essential in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, where they can be used to enhance the sensitivity and precision of the analysis. clearsynth.comsimsonpharma.com

Foundational Role of Trideuteromethylation in Advanced Synthetic Methodologies

Trideuteromethylation, the introduction of a trideuteromethyl (-CD3) group, is a specific and highly valuable application of deuterated reagents. The "magic methyl" effect, where the addition of a methyl group can significantly enhance the biological activity of a molecule, is a well-known concept in medicinal chemistry. acs.orgdiva-portal.org The precise installation of a trideuteromethyl group can provide further pharmacological benefits, making it a critical tool for drug optimization and development. researchgate.net

Methyl-d3 triflate serves as a powerful reagent for achieving this transformation. It can selectively introduce the -CD3 group onto various functional groups, including those that are typically poor nucleophiles. wikipedia.org This capability has been exploited in the synthesis of a range of deuterated organic molecules and pharmaceuticals. nih.gov The development of new and efficient trideuteromethylation methods is an active area of research, with the goal of creating more versatile and cost-effective reagents. nih.gov

Recent advancements have focused on developing novel reagents and catalytic systems to facilitate trideuteromethylation. chemrxiv.org These methods aim to provide high yields, excellent selectivity, and broad functional group compatibility, thereby expanding the toolkit available to synthetic and medicinal chemists. nih.govresearchgate.net The ability to perform late-stage trideuteromethylation on complex molecules is particularly valuable for modifying existing drugs to improve their properties. chemrxiv.org

Interactive Data Table: Properties of Methyl-d3 Trifluoromethanesulfonate (B1224126)

| Property | Value |

| CAS Number | 73900-07-9 |

| Molecular Formula | CF3SO3CD3 |

| Molecular Weight | 167.12 g/mol |

| Form | Liquid |

| Boiling Point | 94-99 °C |

| Density | 1.477 g/mL at 25 °C |

| Refractive Index | n20/D 1.325 |

| Isotopic Purity | 99 atom % D |

Data sourced from multiple chemical suppliers and databases. scbt.comcookechem.comsigmaaldrich.comamerigoscientific.com

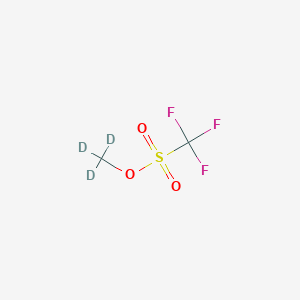

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

trideuteriomethyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3F3O3S/c1-8-9(6,7)2(3,4)5/h1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRDBPQYVWXNSJ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583675 | |

| Record name | (~2~H_3_)Methyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73900-07-9 | |

| Record name | (~2~H_3_)Methyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 73900-07-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Preparation of Methyl D3 Trifluoromethanesulfonate

Modern Synthetic Pathways for Trideuteromethyl Trifluoromethanesulfonate (B1224126) Derivatives

Modern synthetic strategies for preparing Methyl-d3 triflate often rely on building the molecule from a pre-deuterated C1 source rather than direct HIE on the final product. A common and effective pathway involves the reaction of a deuterated methyl precursor, such as trideuteromethyl iodide (CD3I), with a triflate salt. umich.edu

This method is analogous to the established synthesis of non-deuterated methyl triflate, where methyl iodide is reacted with silver trifluoromethanesulfonate (silver triflate). umich.eduwikipedia.org The high affinity of silver ions for iodide drives the reaction forward, resulting in the formation of the highly reactive methyl triflate and a silver iodide precipitate.

Preparation of the Deuterated Precursor: The required trideuteromethyl iodide (CD3I) is typically synthesized from commercially available deuterated methanol (B129727) (CD3OD). This conversion is a standard transformation in organic chemistry.

Formation of the Triflate Ester: The purified CD3I is then reacted with silver triflate. The reaction is often carried out by passing the gaseous CD3I over a solid support impregnated with silver triflate at an elevated temperature. umich.edu This gas-phase reaction is highly efficient and produces this compound, which can be collected by condensation. umich.edu

This pathway is advantageous due to the high isotopic purity of commercially available CD3OD and the high efficiency of the subsequent conversion steps, allowing for the reliable production of high-purity this compound. sigmaaldrich.com

Table 2: Representative Synthesis of this compound

| Step | Reaction | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Precursor Synthesis | Reactants: Deuterated Methanol (CD3OD), Iodine, Red Phosphorus. Conditions: Reaction is typically carried out by adding iodine to a mixture of CD3OD and red phosphorus. | To convert the readily available deuterated methanol into the more reactive trideuteromethyl iodide (CD3I). |

| 2 | Triflate Formation | Reactants: Trideuteromethyl Iodide (CD3I), Silver Triflate (AgOTf). Conditions: Gaseous CD3I is passed through a column containing AgOTf on a support (e.g., graphitized carbon) at elevated temperatures (e.g., ~200 °C). umich.edu | To displace the iodide with the triflate group, forming the final product, this compound (CD3OTf). umich.edu |

| 3 | Purification | Method: Condensation. Conditions: The gaseous product effluent is passed through a cold trap to condense the liquid this compound. umich.edu | To isolate the pure product from any unreacted starting material or byproducts. |

Applications of Methyl D3 Trifluoromethanesulfonate in Isotopic Labeling and Mechanistic Elucidation

Deuterium (B1214612) as a Mechanistic Probe in Organic Transformation Studies

The substitution of hydrogen with its heavier isotope, deuterium, provides a subtle yet powerful method for interrogating the mechanisms of organic reactions. Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, its cleavage requires more energy. This difference in bond strength can lead to observable changes in reaction rates, a phenomenon known as the kinetic isotope effect (KIE). By strategically placing a trideuteromethyl group within a molecule using a reagent like methyl-d3 triflate, chemists can track the fate of this group throughout a reaction sequence. If the C-D bonds are broken or formed in the rate-determining step, a significant KIE will be observed, providing strong evidence for a specific mechanistic pathway. Furthermore, the distinct mass of the –CD3 group allows it to be easily traced in mass spectrometry-based analyses of reaction mixtures, helping to identify intermediates and final products, thereby piecing together the steps of a complex transformation.

Site-Selective Trideuteromethylation Strategies

The ability to introduce a trideuteromethyl group at a specific position within a molecule is paramount for its effective use as a mechanistic probe or for creating precise internal standards. This compound is a key reagent in several strategies developed to achieve this site-selectivity.

Direct Trideuteromethylation of Carbon Atom Centers

This compound is a potent electrophilic methylating agent capable of directly transferring its trideuteromethyl group to nucleophilic carbon centers. This includes the alkylation of enolates, carbanions, and other carbon nucleophiles. The high reactivity of the triflate leaving group facilitates these reactions, often under mild conditions, allowing for the precise installation of a –CD3 group at a desired carbon atom within a complex molecular framework.

Transition Metal-Catalyzed Trideuteromethylthiolation, specifically Palladium-Mediated Processes

Recent advances have expanded the use of this compound to transition metal-catalyzed reactions. In particular, palladium-mediated processes have been developed for trideuteromethylthiolation. These reactions typically involve the oxidative addition of a sulfur-containing compound to a palladium(0) complex, followed by reductive elimination with this compound to form a new carbon-sulfur bond bearing the trideuteromethyl group. This strategy has proven effective for the synthesis of isotopically labeled thioethers, which are important in medicinal chemistry and materials science.

Trideuteromethylation via Reaction with Arynes

Arynes are highly reactive intermediates that can be "trapped" by a variety of nucleophiles. When this compound is used in the presence of an aryne precursor and a suitable nucleophile, it can lead to the formation of a trideuteromethylated aromatic compound. In these reactions, the nucleophile first adds to one of the carbons of the aryne triple bond, generating an aryl anion. This anion then attacks the electrophilic this compound, resulting in the net addition of a nucleophile and a trideuteromethyl group across the former triple bond. This method provides a powerful way to synthesize specifically labeled aromatic compounds.

Preparation of Deuterated Internal Standards for Quantitative Mass Spectrometry

Quantitative mass spectrometry is a vital analytical technique used in fields ranging from pharmaceutical development to environmental monitoring. Its accuracy relies on the use of internal standards—compounds that are chemically identical to the analyte but have a different mass. Deuterated compounds are ideal internal standards because they co-elute with the unlabeled analyte in chromatographic separations but are easily distinguished by their higher mass in the mass spectrometer. This compound is frequently used to synthesize these deuterated standards by introducing a –CD3 group onto the analyte molecule or a close analog. The resulting standard can then be added in a known amount to a sample, allowing for precise quantification of the analyte by comparing the signal intensities of the labeled and unlabeled species.

Synthesis of Deuterated Biomolecules and Advanced Organic Scaffolds

The strategic incorporation of deuterium into organic molecules serves as a powerful tool in medicinal chemistry and drug discovery. The replacement of hydrogen with its heavier isotope, deuterium, can significantly alter the metabolic stability and pharmacokinetic properties of a drug by influencing the rates of metabolic reactions, a phenomenon known as the kinetic isotope effect. acs.orgresearchgate.net this compound (CD3OTf) is a highly effective and versatile reagent for introducing a trideuteromethyl group (-CD3) into a wide range of organic molecules, including complex biomolecules and advanced organic scaffolds. nih.gov This modification can enhance a drug's metabolic profile, prolong its half-life, and reduce potential toxicities. researchgate.net

Trideuteromethylated Sulfilimines Synthesis

Trideuteromethylated sulfilimines are a class of sulfur(IV) compounds that have gained attention for their potential applications in medicinal chemistry and as synthetic intermediates. chemrxiv.org A direct and efficient three-component tandem reaction has been developed for the synthesis of these compounds. acs.orgnih.gov This method involves the reaction of arynes, S-methyl-d3 sulfonothioate, and sulfonamides or amides. acs.orgnih.gov

The reaction proceeds with high chemoselectivity and efficiency under mild conditions, accommodating a broad range of substrates and functional groups. acs.orgnih.gov The resulting trideuteromethylated sulfilimines are obtained in good to excellent yields, with deuterium incorporation levels typically ranging from 92% to 99%. acs.orgnih.gov Mechanistic studies indicate that the reaction proceeds through a key sulfenamide (B3320178) intermediate generated in situ. acs.orgnih.gov

Table 1: Examples of Trideuteromethylated Sulfilimines Synthesized

| Compound | Yield (%) | Deuterium Incorporation (%) | Melting Point (°C) |

|---|---|---|---|

| (E)-N-((Methyl-d3)(phenyl)-λ4-sulfaneylidene)benzenesulfonamide | 99 | >99 | 113.4–115.0 |

| (E)-4-Methoxy-N-((methyl-d3)(phenyl)-λ4-sulfaneylidene)benzenesulfonamide | 87 | >99 | 97.5–98.5 |

| (E)-4-Bromo-N-((methyl-d3)(phenyl)-λ4-sulfaneylidene)benzenesulfonamide | 92 | 97 | 98.2–99.5 |

| (E)-4-(difluoromethoxy)-N-((methyl-d3)(phenyl)-λ4-sulfaneylidene)benzenesulfonamide | 88 | >99 | 163.5–164.9 |

This data is compiled from a study by Luo et al. and showcases the synthesis of various S-methyl-d3 sulfilimines. acs.org

Another approach involves the S-trideuteromethylation of sulfenamides. This redox-neutral method utilizes an electrophilic trideuteromethylating reagent in an anionic reaction. chemrxiv.org It is applicable to a wide variety of sulfenamides derived from different amides and thiols, consistently producing high yields and high rates of deuteration. chemrxiv.org

Deuterated Boronic Homologues Formation

Deuterated boronic acid derivatives are valuable intermediates in organic synthesis, particularly in cross-coupling reactions. An efficient method for the synthesis of deuterated homologues of boronate esters utilizes the robust deuterated agent 5-(methyl-d3)-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate (B1224126) (DMTT) as a source for the d2-methylene group. researchgate.net While this specific example does not directly use this compound, it highlights the broader strategies for creating deuterated building blocks. In a related context, the synthesis of deuterated boronic acid derivatives has been achieved through regioselective alkylation, demonstrating the feasibility of introducing isotopic labels into these versatile reagents. researchgate.net

Preparation of Deuterated Methylamine (B109427) and its Salts

Deuterated methylamine and its salts are crucial intermediates in the synthesis of numerous deuterated pharmaceutical compounds. google.comsemanticscholar.org One patented method describes the preparation of methyl-d3-amine (B1598088) and its salts from N-(1,1,1-trideuteriomethyl)phthalimide, which is reacted with acids. google.comwipo.int Another approach involves the reduction of nitromethane-d3, which is formed by reacting nitromethane (B149229) with deuterium oxide in the presence of a base. wipo.intgoogle.com

A more recent and practical synthesis employs Boc-protected benzylamine (B48309) as a starting material. semanticscholar.orgresearchgate.net This method utilizes TsOCD3, a deuterated methylation reagent, to introduce the trideuteromethyl group. Subsequent removal of the Boc and benzyl (B1604629) protecting groups affords the desired deuterated methylamine or dimethylamine (B145610) in high yields and purity. semanticscholar.orgresearchgate.net This novel approach is noted for its simple operation and provides a valuable route for the development and synthesis of deuterated drugs. researchgate.net

Table 2: Synthesis of Deuterated Methylamine and Dimethylamine Derivatives

| Compound | Starting Material | Yield (%) |

|---|---|---|

| tert-Butyl benzyl(methyl-d3)carbamate | Boc-benzylamine | Quantitative |

| N-Benzylmethan-d3-amine hydrochloride | tert-Butyl benzyl(methyl-d3)carbamate | 100 |

| Methan-d3-amine hydrochloride | N-Benzylmethan-d3-amine hydrochloride | 100 |

| N-benzyl-N-(methyl-d3)methanamine-d3 hydrochloride | N-Benzylmethan-d3-amine hydrochloride | 91 |

This data is based on a study by Liu et al., outlining a synthetic route to deuterated methylamine and dimethylamine hydrochlorides. semanticscholar.org

Radiochemical Applications: Synthesis of Carbon-11 Labeled Methyl Triflate Analogs for Positron Emission Tomography (PET) Precursors

Carbon-11 ([11C]), a positron-emitting radionuclide with a half-life of 20.4 minutes, is a cornerstone of positron emission tomography (PET) imaging. nih.govmdpi.com The incorporation of [11C] into organic molecules allows for the in vivo visualization and quantification of biological processes at the molecular level. nih.gov [11C]Methyl triflate ([11C]MeOTf) is a highly reactive and widely used precursor for introducing a radioactive methyl group into a variety of PET radiotracers. wikipedia.orgauh.dk

The synthesis of [11C]methyl triflate is typically achieved from cyclotron-produced [11C]carbon dioxide or [11C]methane. mdpi.com A common and simple method involves passing [11C]methyl iodide, another primary [11C]methylating agent, over a column of graphitized carbon impregnated with silver triflate at an elevated temperature (around 200°C). scispace.com This process is rapid and highly efficient, making it suitable for the time-sensitive nature of [11C] chemistry. scispace.com

[11C]Methyl triflate is favored in many radiomethylation reactions due to its higher reactivity compared to [11C]methyl iodide. scispace.comnih.gov This enhanced reactivity often leads to higher radiochemical yields, shorter reaction times, and the ability to use lower reaction temperatures and smaller amounts of precursor molecules. nih.gov These advantages are particularly crucial for labeling sensitive substrates that might be degraded under harsher conditions. scispace.com

A vast number of PET radioligands have been synthesized using [11C]methyl triflate for imaging various biological targets, including neurotransmitter receptors, enzymes, and transporters. auh.dknih.gov For example, it has been instrumental in the synthesis of tracers like L-[11C]deprenyl and [11C]m-hydroxyephedrine (MHED). nih.gov The choice between [11C]methyl iodide and [11C]methyl triflate often depends on the specific substrate and the desired reaction conditions, but the superior reactivity of [11C]methyl triflate has solidified its role as a key reagent in the development of novel PET tracers. nih.govnih.gov

Mechanistic Investigations and Computational Chemistry Studies Involving Methyl Triflate Derivatives

Elucidating Methylation Mechanisms with Deuterated Probes

Isotopic labeling is a cornerstone of mechanistic chemistry, enabling researchers to trace the fate of atoms and understand bond-forming and bond-breaking steps. The substitution of protium (B1232500) with deuterium (B1214612) in the methyl group of methyl triflate provides a subtle but measurable alteration that can be used to probe reaction kinetics and pathways.

Methyl-d3 triflate is instrumental in studying methyl-transfer reactions. The primary utility of the deuterated methyl group lies in its application to kinetic isotope effect (KIE) studies. By comparing the reaction rates of the deuterated and non-deuterated methyl triflate, investigators can determine if the C-H (or C-D) bond is involved in the rate-determining step of the reaction. While a primary KIE is not typically expected in a standard SN2 methyl transfer, as the C-H bonds are not broken, secondary KIEs can provide valuable information about the structure of the transition state.

In enzymatic methylation, for instance, isotopically enriching the donor methyl group of cofactors like S-adenosyl methionine (SAM) allows for detailed mechanistic studies without needing to isotopically enrich the larger substrate molecule. researchgate.net This principle extends to chemical systems using this compound, where the deuterium label acts as a tracer to follow the methyl group's transfer between nucleophiles and to characterize intermediate species. One report describes the trapping of a thiazole (B1198619) lithiation product with [D3]methyl triflate as an electrophile, demonstrating its utility in forming specific C-CD3 bonds for mechanistic analysis or synthesis. nih.gov

In many reactions, the initial methylation of a substrate by methyl triflate is followed by a deprotonation event. The triflate anion (CF₃SO₃⁻), being the conjugate base of a superacid, is an exceptionally poor nucleophile and a very weak base. However, in certain reaction environments, it can play a role in proton abstraction, particularly when no other base is present.

Deuterium labeling experiments are crucial for dissecting these pathways. For example, in studies of Pd-catalyzed fluorination of cyclic vinyl triflates, the addition of deuterated reagents and analysis of deuterium incorporation into the products helped to rule out certain mechanistic possibilities involving deprotonation. chemrxiv.org While these studies did not use this compound directly, they highlight the power of isotopic labeling in understanding complex sequences involving triflates. If this compound were used in a reaction where a subsequent deprotonation occurred at a different site, the deuterium label would remain on the transferred methyl group, confirming the sequence of events and the distinct roles of the methylating agent and the base.

Density Functional Theory (DFT) and Other Quantum Chemical Computational Studies

Computational chemistry, particularly Density Functional Theory (DFT), offers a molecular-level view of reaction mechanisms that is often inaccessible through experimental methods alone. mdpi.com These studies are vital for understanding the reactivity of methyl triflate and its derivatives.

For reactions involving methyl triflate, computational studies have elucidated mechanisms for its catalytic role in the N-functionalization of heterocycles. mdpi.com These calculations involve optimizing molecular geometries using specific functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d)). mdpi.com When studying a deuterated species like this compound, the calculations would be adjusted for the heavier isotope, which primarily affects the zero-point vibrational energy (ZPVE), leading to small but predictable changes in the calculated activation and reaction energies.

This table presents a sample calculated free energy profile for a multi-step reaction catalyzed by methyl triflate, showing the relative energies of intermediates and transition states. Data derived from computational studies mapping reaction pathways. mdpi.com

After locating a transition state structure, it is essential to confirm that it correctly connects the desired reactants and products. Intrinsic Reaction Coordinate (IRC) analysis is a computational method used for this purpose. scm.com An IRC calculation traces the minimum energy path downhill from the transition state on the potential energy surface in both the forward and reverse directions. mdpi.comscm.com A successful IRC calculation demonstrates a smooth connection between the transition state and the corresponding reactant and product, thereby validating the calculated reaction pathway. mdpi.com This technique is a standard procedure in computational studies of reaction mechanisms involving methyl triflate. mdpi.comresearchgate.net

The choice of solvent can dramatically affect reaction rates and product yields. mdpi.com Computational chemistry can model these effects using various solvation models. Implicit solvation models, such as the Solvation Model based on Density (SMD), are a common and efficient approach. mdpi.comscielo.br The SMD model treats the solvent as a continuous dielectric medium rather than as individual molecules, which simplifies the calculation significantly. mdpi.com It calculates the solvation free energy based on the solute's electron density. mdpi.com

Studies on reactions catalyzed by methyl triflate have shown a high degree of solvent dependency. mdpi.com For example, the yield of a specific N-functionalization reaction was found to be 0% in acetonitrile, 48% in 1,2-dichloroethane, and 70% in chloroform. mdpi.com DFT calculations using the SMD model have been employed to investigate these solvent effects, correlating the reaction's energetic profile with the solvent's properties. mdpi.comnih.gov While the SMD model is powerful, it may not capture all specific solute-solvent interactions, such as hydrogen bonds, and in some cases, its predictions may deviate from experimental results. mdpi.comscielo.br For instance, one study found the SMD model did not adequately account for all solvent effects when comparing reactions in toluene (B28343) and diisopropylether. mdpi.com

This table illustrates the strong dependence of reaction outcome on the solvent environment for a reaction involving methyl triflate. Data sourced from experimental optimization of reaction parameters. mdpi.com

Computational Analysis of Electrophilicity and Nucleophilicity Indices in Transition States

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intricate mechanisms of reactions involving methyl triflate derivatives. By calculating various reactivity indices, chemists can gain quantitative insights into the electronic behavior of molecules as they progress from reactants through transition states to products.

A key aspect of this analysis is the determination of global reactivity indices such as the electronic chemical potential (μ), chemical hardness (η), global electrophilicity (ω), and global nucleophilicity (N). These indices provide a framework for understanding the flow of electrons during a chemical reaction. For instance, in a study of a reaction catalyzed by methyl trifluoromethanesulfonate (B1224126), these indices were calculated at the B3LYP+GD3(BJ)/6-311++G(3df,2p) level of theory to characterize the mechanism. unicamp.br

The analysis of intermediates and transition states provides a more granular view of the reaction pathway. The Parr index, which describes the local electrophilicity and nucleophilicity at specific atomic centers, is particularly revealing. In one DFT study, the oxygen and nitrogen centers of intermediates were analyzed. It was observed that upon formation of an initial intermediate (Int1), the oxygen atom's electrophilicity was significantly higher than its nucleophilicity. unicamp.br As the reaction proceeded to a subsequent intermediate (Int3), a nitrogen atom center exhibited high electrophilicity, indicating its readiness to participate in electrophilic reactions leading to the transition state. unicamp.br These computational findings are crucial for understanding how the electronic properties of specific atoms guide the reaction mechanism.

The table below summarizes the calculated Parr indices for key atomic centers in intermediates formed during a methyl triflate-catalyzed reaction, illustrating the dynamic changes in electrophilicity and nucleophilicity.

| Species | Atomic Center | Electrophilicity Index | Nucleophilicity Index |

| Int1 | Oxygen | 0.120 | 0.002 |

| Int2 | Oxygen | 0.021 | 0.007 |

| Int3 | Nitrogen | 0.133 | -0.025 |

This data is derived from a DFT study on a reaction mechanism involving methyl trifluoromethanesulfonate. unicamp.br

Such detailed computational analyses of transition states are vital for confirming experimentally proposed mechanisms and for designing more efficient catalytic systems.

Comparative Mechanistic Analyses with Alternative Methylating Agents

Methyl triflate (MeOTf) is widely recognized as one of the most potent methylating agents in organic synthesis. Its high reactivity stems from the fact that the trifluoromethanesulfonate (triflate) anion is an exceptionally stable leaving group. A comparative analysis with more traditional methylating agents, such as methyl iodide (CH₃I) and dimethyl sulfate (B86663) ((CH₃)₂SO₄), highlights the distinct advantages of MeOTf.

Mechanistically, the enhanced reactivity of methyl triflate allows for the methylation of a much broader range of nucleophiles. This includes substrates that are generally considered weak nucleophiles and are often unreactive towards methyl iodide or dimethyl sulfate. Consequently, reactions with methyl triflate can often be performed under milder conditions and with faster reaction times.

The choice of methylating agent can also be critical in specialized applications like positron emission tomography (PET) radioligand synthesis. Comparative studies between [¹¹C]methyl triflate and [¹¹C]methyl iodide have been conducted to optimize the synthesis of various PET tracers. nih.gov

While highly effective, the high electrophilicity of agents like methyl triflate and dimethyl sulfate also raises safety concerns. In contrast, reagents like dimethyl carbonate (DMC) are considered safer and more environmentally friendly alternatives, although they are less reactive. arkat-usa.orgrsc.org The selection of a methylating agent therefore involves a trade-off between reactivity, substrate scope, safety, and green chemistry principles. rsc.org

The following table provides a comparative overview of different methylating agents.

| Methylating Agent | Relative Reactivity | Typical Substrates | Key Mechanistic Feature |

| Methyl Triflate | Very High | Wide range, including weak nucleophiles (amides, nitriles) | Excellent triflate leaving group stability |

| Methyl Iodide | High | Good nucleophiles (alcohols, phenols, amines) | Good iodide leaving group |

| Dimethyl Sulfate | High | Similar to methyl iodide | Sulfate is a good leaving group; hazardous arkat-usa.org |

| Dimethyl Carbonate | Low | Activated nucleophiles, often requires catalysis | Considered a "green" methylating agent rsc.org |

Computational Assessment of Catalytic Systems involving 3d Transition Metals in Methylation Reactions

The use of 3d transition metals as catalysts in methylation reactions presents both opportunities for novel reactivity and significant challenges for computational assessment. nih.govnih.govtudelft.nlresearchgate.net The complex electronic structures and versatile reactivity of these metals necessitate sophisticated computational approaches, primarily based on Density Functional Theory (DFT), to accurately model reaction mechanisms. nih.govnih.govtudelft.nlresearchgate.net

Computational studies in this area address several key aspects. One important area of investigation is the potential for side reactions. For example, a DFT study on complexes of 3d transition metals (Ti, V, Cr, Mn) bonded to a methyl group was conducted to compute the acid/base properties of the methyl C-H bonds. morressier.com This is relevant because the deprotonation of the methyl group can be a significant competing side reaction, particularly in alkaline conditions, and understanding its likelihood is crucial for optimizing catalytic selectivity. morressier.com The study used the BMK/6+31G(d) level of theory and the SMD solvation model to calculate the pKa of the methyl C-H bond, showing how the metal identity, ligands, and spin state affect its acidity. morressier.com

Furthermore, computational chemistry is essential for elucidating the mechanisms of reactions where 3d transition metals and triflate-containing species are both involved. A DFT study on the splitting of N₂O by a copper(I) triflate complex revealed a spin-crossing transition from a singlet reactant state to a triplet product state. nih.gov Such detailed mechanistic insights, including the identification of minimum energy crossing points (MECP), are often inaccessible through experimental means alone and are critical for understanding and controlling the catalytic cycle.

The challenges in modeling these systems are significant. They include accurately describing the electronic structure of the transition metal, handling potential multiconfigurational character, and accounting for the effects of the solvent and ligand environment. nih.govnih.govtudelft.nlresearchgate.net

The table below summarizes key areas of focus in the computational assessment of these catalytic systems.

| Area of Investigation | Computational Method | Key Findings/Insights |

| Catalyst Stability/Side Reactions | DFT (BMK/6+31G(d)) | Calculation of methyl C-H pKa in metal-methyl complexes to predict deprotonation likelihood. morressier.com |

| Reaction Mechanism Elucidation | DFT | Identification of spin-crossing transitions and MECPs in reactions like N₂O splitting by a Cu(I)-triflate complex. nih.gov |

| Electronic Structure Effects | Various DFT functionals | Addressing multiconfigurational problems and expert bias in modeling 3d metal catalysts. nih.gov |

Role of Methyl D3 Triflate in Advanced Organic Synthesis

Electrophilic Methylation of Weakly Nucleophilic Substrates

Methyl-d3 triflate is a potent electrophilic methylating agent, capable of reacting with a wide range of even weakly nucleophilic substrates. This reactivity is attributed to the trifluoromethanesulfonate (B1224126) (triflate) group, which is an outstanding leaving group, rendering the methyl group highly susceptible to nucleophilic attack. The strength of methyl triflate as an alkylating agent allows for the methylation of substrates that are typically unreactive towards less potent reagents like methyl iodide. psu.edudiva-portal.org For instance, it can be used in the alkylation of phosphines to form phosphonium (B103445) salts and the methylation of sulfur-containing compounds. psu.edu The deuterated version, this compound, performs these methylations while introducing a stable isotopic label, which is invaluable for mechanistic elucidation and as a tracer in complex biological systems. nih.gov

Functionalization of Nitrogen-Containing Heterocycles

The functionalization of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these scaffolds are prevalent in pharmaceuticals. conicet.gov.arhyphadiscovery.com this compound has emerged as a key reagent in this area, catalyzing transformations that lead to structurally diverse N-functionalized products.

Regioselective N-Functionalization and X-to-N Alkyl Group Migration Phenomena

A significant application of methyl triflate is in the regioselective N-functionalization of tautomerizable heterocycles. researchgate.netresearcher.life Research has demonstrated a catalytic strategy where methyl triflate facilitates the direct nucleophilic substitution of alcohols, followed by an X-to-N alkyl group migration (where X can be oxygen or sulfur). researchgate.net This process provides access to N-functionalized benzoxazolones, benzothiazolethiones, and other important heterocyclic derivatives. researchgate.netresearchgate.net

The mechanism, supported by experimental and Density Functional Theory (DFT) calculations, involves the initial conversion of the alcohol's hydroxyl group into a better leaving group, which is then displaced by the heterocycle. researchgate.net This is followed by a rearrangement that migrates the alkyl group from an exocyclic atom (X) to the endocyclic nitrogen, a key step in forming the final N-functionalized product. researchgate.netresearcher.life

Detailed studies have revealed a strong dependency on the solvent used, which significantly impacts the reaction yield. researchgate.netmdpi.com This highlights the intricate role of the reaction environment in modulating the energy profile of the catalytic cycle. mdpi.com

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| Acetonitrile | 37.5 | 0 |

| 1,2-Dichloroethane | 10.4 | 48 |

| Chloroform | 4.8 | 70 |

| Toluene (B28343) | 2.4 | 80 |

Applications in Glycosylation Reactions and Stereoselective Carbohydrate Synthesis

In carbohydrate chemistry, the stereoselective formation of glycosidic bonds is a formidable challenge. researchgate.netnih.gov Glycosylations promoted by reagents that generate triflate species are common methods for building complex oligosaccharides. acs.org These reactions are thought to proceed through highly reactive intermediates like α- and β-glycosyl triflates. acs.org While not always directly used as the primary promoter, methyl triflate can play a role in generating these crucial triflate intermediates in situ.

The stereochemical outcome of these glycosylations is highly dependent on the structure of the glycosyl donor and the reaction conditions. acs.org The formation of transient glycosyl triflate intermediates is key to activating the anomeric center for nucleophilic attack by a glycosyl acceptor. researchgate.net Achieving high stereoselectivity, particularly for the challenging 1,2-cis glycosidic linkages, remains a major focus of research. researchgate.netumsl.edu The development of methods that can control the formation and reactivity of these intermediates is essential for the synthesis of biologically important glycans and glycoconjugates. nih.govacs.orgjove.com

Activation and Functionalization of Dinitrogen Ligands in Organometallic Complexes

The conversion of atmospheric dinitrogen (N₂) into valuable nitrogen-containing compounds is a central goal in chemistry. researchgate.net Organometallic complexes have shown promise in binding and activating the typically inert N₂ molecule, and methyl triflate has been used as an electrophile to functionalize these activated dinitrogen ligands. nih.gov

Formation of N-C Bonds from Activated Dinitrogen

A critical step in nitrogen fixation is the formation of nitrogen-carbon (N-C) bonds. researchgate.netresearchgate.net Research has shown that dinitrogen ligands in various transition-metal complexes can be attacked by electrophiles. chinesechemsoc.org In several systems, methyl triflate serves as the electrophilic source of a methyl group to achieve this transformation. For example, treatment of a discandium complex bridged by a dinitrogen anion radical with methyl triflate leads to the formation of a (N₂Me₂) bridged species, a key step in a cycle that produces hydrazine (B178648) derivatives directly from N₂. researchgate.net Similarly, cobalt-dinitrogen complexes, when treated with silylating agents, can form N-Si bonds and catalyze the transformation of N₂ into N(SiMe₃)₃. chinesechemsoc.orgchinesechemsoc.org These reactions underscore the ability of methylating agents like methyl triflate to forge new bonds with activated dinitrogen, paving the way for catalytic nitrogen fixation cycles. nih.govresearchgate.net

Transformations within Hafnocene Dinitrogen Systems

Particularly noteworthy is the reactivity of hafnocene dinitrogen complexes with methyl triflate. researchgate.netnih.gov The treatment of a hafnocene complex with a strongly activated, side-on bound dinitrogen ligand, [(η⁵-C₅Me₄H)₂Hf]₂(μ₂,η²,η²-N₂), with methyl triflate results in the stepwise methylation of the dinitrogen unit. researchgate.net

The initial reaction yields a triflato hafnocene methyl diazenide (B1233639) compound, (η⁵-C₅Me₄H)₂Hf(OTf)(N₂(CH₃)), where one nitrogen atom has been methylated, successfully forming an N-C bond. nih.gov This reactivity is distinct from the analogous zirconocene (B1252598) complex, which does not yield N-C bond formation products under similar conditions. researchgate.net

This methylated hafnocene product is a platform for further functionalization. nih.gov Treatment with an additional equivalent of methyl triflate leads to the formation of a second N-C bond, producing a rare triflato hafnocene hydrazonato complex. researchgate.netnih.gov Isotopic labeling studies have helped elucidate the pathway, which involves the methylation of the second nitrogen atom followed by deprotonation. nih.gov

| Reactant | Reagent | Key Product | Transformation |

|---|---|---|---|

| [(η⁵-C₅Me₄H)₂Hf]₂(μ₂,η²,η²-N₂) | 2 equiv. Methyl Triflate | (η⁵-C₅Me₄H)₂Hf(OTf)(N₂(CH₃)) | First N-C bond formation (Methyl diazenide) |

| (η⁵-C₅Me₄H)₂Hf(OTf)(N₂(CH₃)) | Methyl Triflate | Triflato hafnocene hydrazonato complex | Second N-C bond formation (Hydrazonato) |

C-H Functionalization Methodologies

Direct C–H functionalization is a highly sought-after strategy in organic synthesis, as it allows for the modification of molecular skeletons without the need for pre-installed functional groups. This compound serves as a potent reagent for introducing the –CD₃ group onto C–H bonds, typically with the aid of a transition metal catalyst.

The site-selective methylation of C–H bonds, particularly in arenes, is a formidable challenge. Transition metal catalysis, utilizing directing groups, has emerged as a powerful solution. Earth-abundant metals like iron and cobalt are increasingly preferred for these transformations due to their low cost and toxicity compared to precious metals. researchgate.net

Cobalt-catalyzed C–H methylation has been shown to be effective for the ortho-methylation of arenes bearing nitrogen-containing directing groups. researchgate.net While various methylating agents can be used, protocols have been developed that facilitate the introduction of a trideuteriomethyl group. researchgate.net For instance, a cobalt–N-heterocyclic carbene catalyst can promote the methylation of N-aryl imines or 2-pyridyl-substituted arenes. researchgate.net The general challenge with highly reactive methylating agents like methyl triflate is their potential to react with nitrogen-based directing groups, which can deactivate the catalyst or consume the reagent. rsc.org However, careful selection of the catalytic system and reaction conditions can overcome this limitation, enabling the desired C–H activation. mdpi.com

Iron-catalyzed C–H methylation represents another frontier in sustainable chemistry. acs.org While many reported iron-catalyzed methods use reagents like trimethylaluminum (B3029685) or employ a "borrowing hydrogen" approach with methanol (B129727), they establish the principle that iron complexes can effectively catalyze the conversion of a C–H bond to a C–Me bond, a transformation for which this compound is a suitable methyl source. acs.orgamazonaws.com

Table 1: Examples of Catalytic Systems for Directed C-H Methylation This table provides representative examples of catalytic systems used for C-H methylation, where deuterated analogs like this compound can be applied.

| Catalyst System | Methylating Agent Mentioned | Directing Group Type | Metal |

| Cobalt–NHC / Neopentylmagnesium bromide | Methyl tosylate (CD₃-analog applicable) | N-Aryl Imine, 2-Pyridyl | Cobalt |

| Co(OAc)₂ / Ligand | Boron-based methyl source | Various inherent functional groups | Cobalt |

| Fe(acac)₃ / Diphosphine | Trimethylaluminum | Picolinoyl, 8-Aminoquinolyl | Iron |

Nucleophilic Thiomethylation Applications

This compound is a potent electrophile and is highly effective for the methylation of sulfur nucleophiles. This reaction provides a direct route to S-trideuteromethylated compounds, which are valuable in various chemical and biological studies. The term "nucleophilic thiomethylation" in this context refers to the nucleophilic attack by a sulfur-containing species on the electrophilic methyl-d3 group of the triflate reagent.

The high reactivity of methyl triflate makes it suitable for methylating a wide range of sulfur-containing functional groups. In radiochemistry, for example, [¹¹C]methyl triflate is used to label precursors containing thiol functionalities through nucleophilic substitution to yield methylated PET tracers. auh.dkumich.edu This principle extends directly to the d3-analog for stable isotope labeling.

Research has also demonstrated the methylation of sulfinates using methyl triflate. Optically active alkyl isopropanesulfinates react with methyl trifluoromethanesulfonate in nitromethane (B149229) to produce the corresponding optically active alkoxy(methoxy)isopropylsulfonium salts. mdpi.comnih.gov This reaction occurs at the sulfinyl oxygen atom, but it underscores the reactivity of methyl triflate toward sulfur-based functional groups. mdpi.comnih.gov

Table 2: Examples of Sulfur Nucleophiles Methylated by Methyl Triflate

| Nucleophile Class | Specific Example | Product Type |

| Thiol | Precursor for PET tracer | S-Methylated tracer |

| Sulfinate | Alkyl isopropanesulfinate | Alkoxy(methoxy)sulfonium salt |

| Thiophenol | 4-Bromothiophenol | Aryl methyl sulfide |

Synthesis of Triflate Anion-Based Ionic Liquids via Direct Alkylation

Ionic liquids (ILs) are salts with low melting points that are of great interest as alternative solvents and catalysts in green chemistry. A straightforward and high-purity method for synthesizing ILs with the triflate (OTf⁻) anion involves the direct alkylation of organic bases with an alkyl triflate. mdpi.com

This solvent- and halogen-free method utilizes the high alkylating power of methyl triflate (or its deuterated analog, this compound) to directly quaternize organic bases like amines, phosphines, and N-heterocyclic compounds. mdpi.com The reaction is typically fast, proceeds under solvent-free conditions, and results in quantitative yields of the desired ionic liquid. mdpi.com For example, 1-methylimidazole (B24206) reacts with methyl triflate to yield 1,3-dimethyl-imidazolium triflate. mdpi.com This method avoids the formation of halide impurities that are common in metathesis-based routes to ionic liquids. mdpi.com The versatility of this approach allows for the synthesis of a wide array of triflate-based ILs by simply varying the organic base used as the starting material.

Table 3: Organic Bases for Ionic Liquid Synthesis via Alkylation with Methyl Triflate Data sourced from Ignat'ev et al. (2012). mdpi.com

| Base Class | Specific Example | Resulting Cation |

| N-Heterocycle | 1-Methylimidazole | 1,3-Dimethylimidazolium |

| N-Heterocycle | Pyridine | N-Methylpyridinium |

| N-Heterocycle | 2-Methyl-5-ethylpyridine | 1,2-Dimethyl-5-ethylpyridinium |

| N-Heterocycle | 2,4,6-Trimethylpyridine | 1,2,4,6-Tetramethylpyridinium |

| Amine | Triethylamine | Triethylmethylammonium |

| Phosphine | Tributylphosphine | Methyltributylphosphonium |

Applications in Polymer Science and Engineering

Kinetic and Structural Studies in Polymerization Processes involving Related Triflate Salts

The triflate anion (CF3SO3-) and its corresponding salts play a crucial role in various polymerization systems beyond just initiation. Their non-coordinating nature and high stability are advantageous in kinetic and structural investigations.

In the context of polymer electrolytes, lithium triflate (LiCF3SO3) is a commonly used salt. Structural studies on polymer-salt complexes, such as those with poly(ethylene oxide) (PEO) or polyacrylonitrile (B21495) (PAN), utilize techniques like Fourier Transform Infrared (FTIR) spectroscopy and X-ray Diffraction (XRD) to probe the interactions between the triflate anion, the lithium cation, and the polymer chains. scirp.orgresearchgate.netcore.ac.uk These studies reveal how the salt influences the polymer's morphology, such as its degree of crystallinity, and its ionic conductivity. scirp.orgresearchgate.netcore.ac.uk For example, FTIR studies have shown complexation between the lithium ions and the oxygen atoms of the PEO backbone. scirp.org

In kinetic studies of radical polymerization, such as that of methyl methacrylate, the presence of lithium triflate has been shown to significantly decrease the termination rate coefficient. researchgate.net This effect is attributed to the formation of a complex between the lithium cation and the carbonyl group of the monomer, leading to electrostatic repulsion between the propagating radical chains. researchgate.net This interaction results in "quasi-living" polymerization characteristics. researchgate.net

Furthermore, other metal triflate salts, like iron(III) triflate (Fe(OTf)3) and copper(II) triflate (Cu(OTf)2), have been explored as oxidants in the oxidative chemical vapor deposition (oCVD) of conjugated polymers. acs.orgacs.org Structural analysis of the resulting polymer films indicates that the choice of the triflate salt can influence the polymer's electronic properties, in part due to the incorporation of triflate-related functional groups into the polymer backbone. acs.orgacs.org

| System | Triflate Salt | Technique(s) | Key Findings |

| Poly(ethylene oxide) (PEO) Electrolyte | Silver triflate (AgCF3SO3) | FTIR, AC Impedance | Complexation of silver ions with PEO oxygen; conductivity follows a power law. scirp.org |

| Polyacrylonitrile (PAN) Electrolyte | Lithium triflate (LiCF3SO3) | XRD, FTIR | Addition of plasticizers and LiTf increases amorphous content and ionic conductivity. researchgate.netcore.ac.uk |

| Methyl Methacrylate Polymerization | Lithium triflate (LiCF3SO3) | EPR, NMR, IR | Decreased termination rate due to complexation and electrostatic repulsion; "quasi-living" behavior. researchgate.net |

| Oxidative Polymerization of Porphyrin | Iron(III) triflate, Copper(II) triflate | UV-vis/NIR, LDI-HRMS | Triflates act as effective oxidants; influence electronic properties of the resulting conjugated polymer. acs.orgacs.org |

Future Directions and Emerging Research Avenues

Development of Novel and More Efficient Trideuteromethylating Reagents

While methyl-d3 triflate is a highly effective reagent, the quest for even more efficient, cost-effective, and milder trideuteromethylating agents is a significant area of ongoing research. nih.govresearchgate.net A notable advancement is the development of reagents that can be generated in situ, simplifying synthetic procedures and minimizing the handling of sensitive compounds.

One innovative approach involves a sulfoxonium metathesis reaction between trimethylsulfoxonium (B8643921) iodide (TMSOI) and the inexpensive and readily available dimethyl sulfoxide-d6 (DMSO-d6). nih.gov This reaction efficiently produces trideuteromethyl sulfoxonium iodide (TDMSOI), a novel trideuteromethylating reagent, in a "one-pot" procedure. nih.gov This method has demonstrated broad applicability for the trideuteromethylation of phenols, thiophenols, acidic amines, and enolizable methylene (B1212753) units with high yields and deuterium (B1214612) incorporation levels exceeding 87%. nih.gov

Another strategy focuses on the use of S-(Methyl-d3) arylsulfonothioates, which can be synthesized in a few steps from affordable d4-methanol. acs.org These reagents have proven to be powerful for the modular trideuteromethylation of a wide range of nucleophiles and electrophiles under mild conditions. acs.org

Researchers have also explored the use of deuterated methanol (B129727) (CD3OD) in conjunction with earth-abundant metal catalysts, such as manganese, for the α-trideuteromethylation of sulfones. thieme-connect.de This deuterium autotransfer strategy proceeds under mild conditions and provides the desired products in good to excellent yields (60–96%) with high levels of deuteration (up to 99%). thieme-connect.de

The development of biomimetic reagents is another promising avenue. For instance, 5-(methyl-d3)-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate (B1224126) (DMTT), an analog of S-adenosylmethionine (SAM), has been designed for the selective d3-methylation of complex molecules with multiple potential reaction sites, achieving excellent selectivity and high deuterium incorporation. researchgate.net

These examples highlight a clear trend towards developing trideuteromethylating reagents that are not only highly efficient but also more economical and environmentally benign.

Expanding the Substrate Scope and Selectivity of C-H Trideuteromethylation

A primary focus of current research is to broaden the range of molecules that can be selectively trideuteromethylated, particularly through the direct functionalization of carbon-hydrogen (C-H) bonds. rsc.orgchemrxiv.org C-H activation strategies offer a more atom-economical and efficient approach to introducing the trideuteromethyl group compared to traditional methods that often require pre-functionalized substrates. mt.com

Recent advancements have demonstrated the successful rhodium-catalyzed C7-selective decarbonylative trideuteromethylation of indoles using commercially available acetic-d6 anhydride. acs.org The key to this high regioselectivity is the use of an N–PtBu2 chelating group on the indole. acs.org This method is advantageous due to the easy installation and removal of the directing group, the use of a cheap deuterium source, and the absence of an external ligand or oxidant. acs.org

Palladium-catalyzed reactions have also been instrumental in expanding the substrate scope. A Pd/norbornene cooperative catalysis has been developed for the ortho C-H methylation and trideuteromethylation of arylthianthrenium salts. chemrxiv.orgchemrxiv.orgrsc.org This method exhibits excellent functional group tolerance and can be applied to the late-stage functionalization of biologically relevant molecules. chemrxiv.orgchemrxiv.orgrsc.org

Furthermore, rhodium(I)-catalyzed trideuteromethylation of (hetero)arene C-H bonds has been achieved using deuterated acetic acid (CD3CO2D) with the assistance of a nitrogen-containing directing group. rsc.org This oxidant-free reaction is applicable to a wide array of heteroarene substrates, including 2-pyridones, indoles, pyrroles, and carbazoles, under straightforward conditions. rsc.org

The table below summarizes some recent breakthroughs in expanding the substrate scope and selectivity of C-H trideuteromethylation.

| Catalyst System | Deuterium Source | Substrate Class | Key Features |

| Rhodium(I) | Acetic-d6 anhydride | Indoles | C7-selective, chelation-assisted |

| Palladium/Norbornene | Methyl-d3 tosylate | Arylthianthrenium salts | Ortho-selective, Catellani strategy |

| Rhodium(I) | Deuterated acetic acid | (Hetero)arenes | Directed C-H activation, oxidant-free |

These developments underscore the continuous effort to achieve greater control and versatility in C-H trideuteromethylation reactions, opening doors to the synthesis of increasingly complex and valuable deuterated molecules.

Integration with Advanced Synthetic Methodologies, such as Flow Chemistry

The integration of trideuteromethylation reactions with advanced synthetic methodologies like flow chemistry presents a significant opportunity to enhance efficiency, safety, and scalability. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle highly reactive intermediates. rsc.org

While specific examples of using this compound in flow chemistry are still emerging, the principles of flow chemistry have been successfully applied to related methylation and glycosylation reactions, suggesting a strong potential for its application in trideuteromethylation. For instance, the Koenigs–Knorr reaction to produce methyl glycoside has been successfully performed under flow conditions using a packed-bed reactor containing silver triflate. beilstein-journals.org This demonstrates the feasibility of using triflate-based reagents in continuous flow setups.

The development of 3D-printed reactors and other microfluidic devices is further revolutionizing flow chemistry. beilstein-journals.orgucl.ac.uk These technologies allow for the rapid prototyping and optimization of reactor designs tailored to specific chemical transformations. The use of a 3D-printed catalytic stirrer bead containing yttrium triflate for the protection of carbonyl groups highlights the potential for incorporating triflate-based catalysts into novel flow reactor designs. ucl.ac.uk

The inherent advantages of flow chemistry, such as improved safety when handling exothermic reactions and the potential for automated, continuous production, make it an attractive platform for industrial-scale synthesis of trideuteromethylated compounds. rsc.org As the demand for these isotopically labeled molecules grows, particularly in the pharmaceutical industry, the integration of trideuteromethylation protocols with flow chemistry is expected to become an increasingly important area of research and development.

Application of Advanced Spectroscopic Techniques for Deeper Mechanistic Insights

A thorough understanding of reaction mechanisms is paramount for optimizing existing synthetic methods and designing new, more efficient catalytic systems. Advanced spectroscopic techniques are indispensable tools for gaining deep mechanistic insights into trideuteromethylation reactions. european-mrs.commdpi.comsolubilityofthings.comlabmanager.com

Isotopic labeling studies, often in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are fundamental to tracing the pathways of atoms and functional groups throughout a reaction. capes.gov.brresearchgate.net For example, using 13C-labeled methanol in methylation reactions over zeolite catalysts has helped to elucidate the "pool mechanism" in methanol-to-hydrocarbon conversions. capes.gov.br Similar experiments with this compound can provide definitive evidence of the source and transfer of the trideuteromethyl group.

In situ spectroscopic techniques, such as Infrared (IR) and Raman spectroscopy, allow for the real-time monitoring of reactions as they occur. mdpi.com This provides valuable information about the formation and consumption of transient intermediates and the nature of the catalyst's active sites under actual reaction conditions. european-mrs.commdpi.com These techniques are particularly powerful for studying heterogeneous catalytic systems.

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) offer detailed information about the electronic structure and oxidation state of metal catalysts, which is crucial for understanding the redox processes that are often involved in catalytic cycles. european-mrs.commdpi.com

The combination of these advanced spectroscopic methods with computational studies, such as Density Functional Theory (DFT) calculations, can provide a comprehensive picture of the reaction mechanism at the molecular level. researchgate.net This synergistic approach has been successfully used to unravel the complex cyclization mechanisms of terpene synthases and can be applied to understand the intricacies of trideuteromethylation reactions catalyzed by transition metals. researchgate.net As our ability to probe reactions with greater precision improves, so too will our capacity to design more selective and efficient trideuteromethylation protocols.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Methyl-d3 triflate for isotopic purity in kinetic studies?

- Methodological Answer : Synthesis optimization requires monitoring deuteration efficiency and minimizing isotopic scrambling. Use NMR (e.g., H NMR) to verify isotopic labeling at the methyl group. Control reaction conditions (temperature, solvent purity) to avoid proton contamination. For example, employing anhydrous solvents and inert atmospheres reduces side reactions. Post-synthesis purification via fractional distillation under reduced pressure (94–99°C boiling range) ensures high isotopic purity (99 atom % D) .

- Key Parameters :

| Parameter | Optimal Condition |

|---|---|

| Solvent | Anhydrous dichloromethane |

| Temperature | 0–5°C (to suppress side reactions) |

| Purification | Fractional distillation, 94–99°C |

Q. What spectroscopic techniques are most effective for characterizing this compound in reaction mechanisms?

- Methodological Answer :

- NMR Spectroscopy : H NMR detects residual protons in the deuterated methyl group, while F NMR confirms triflate integrity.

- Mass Spectrometry : High-resolution MS identifies isotopic patterns (M+3 shift) to validate deuteration .

- IR Spectroscopy : C–D stretching vibrations (~2100 cm) distinguish deuterated analogs from non-deuterated species.

Q. How should this compound be safely handled in laboratory settings?

- Methodological Answer :

- Storage : Keep at 2–8°C in sealed, moisture-free containers to prevent hydrolysis.

- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and chemical-resistant aprons.

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How do isotopic effects of this compound influence reaction kinetics in SN2 mechanisms?

- Methodological Answer : Compare rate constants ( vs. ) using kinetic isotope effect (KIE) experiments. For example, in methyl transfer reactions, a indicates a primary isotope effect, suggesting bond cleavage in the rate-determining step. Use stopped-flow techniques or in-situ monitoring (e.g., UV-Vis) to capture transient intermediates .

- Data Interpretation :

| System | (s) | (s) | KIE () |

|---|---|---|---|

| Model Reaction A | 2.5 × 10 | 1.1 × 10 | 2.27 |

Q. What computational methods validate the role of this compound in transition-state modeling?

- Methodological Answer : Apply density functional theory (DFT) with gradient-corrected functionals (e.g., B88-P86) to model transition states. Compare deuterated vs. non-deuterated systems to assess vibrational frequency differences. Software like Gaussian or ORCA can simulate isotopic effects on activation energies .

Q. How can researchers resolve contradictions in isotopic labeling data involving this compound?

- Methodological Answer :

- Control Experiments : Run parallel reactions with non-deuterated methyl triflate to isolate isotopic effects.

- Meta-Analysis : Aggregate data from multiple studies (e.g., via systematic reviews) to identify trends. For instance, discrepancies in KIE values may arise from solvent polarity or counterion effects.

- Error Analysis : Use statistical tools (e.g., ANOVA) to quantify variability in isotopic purity measurements .

Q. What protocols ensure reproducibility in this compound-based studies of enzyme mechanisms?

- Methodological Answer :

- Standardized Buffers : Use deuterium-compatible buffers (e.g., DO-based) to avoid proton exchange.

- Cryogenic Techniques : Freeze-quench methods trap enzymatic intermediates for analysis via EPR or X-ray crystallography.

- Documentation : Publish raw data (NMR spectra, kinetic traces) in supplementary materials to enable replication .

Methodological Considerations

- Experimental Design : Balance isotopic labeling with practical constraints (e.g., cost, synthesis time). Pilot studies using small-scale reactions can optimize conditions before full deployment .

- Data Presentation : Follow IUPAC guidelines for reporting isotopic content and reaction yields. Use tables to compare deuteration efficiency across trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.